molecular formula C17H14N2O4 B2486221 4-(2-(benzo[d][1,3]dioxol-5-yl)acétyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 946282-15-1

4-(2-(benzo[d][1,3]dioxol-5-yl)acétyl)-3,4-dihydroquinoxalin-2(1H)-one

Numéro de catalogue: B2486221
Numéro CAS: 946282-15-1
Poids moléculaire: 310.309
Clé InChI: YKAFVSDJBVICBR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a dihydroquinoxalinone structure

Applications De Recherche Scientifique

4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles , have been reported to exhibit anticancer activity against various cancer cell lines .

Biochemical Pathways

Based on the observed anticancer activity of similar compounds , it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis.

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps. One common approach begins with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal through a series of reactions involving reduction and cyclization . The dihydroquinoxalinone structure is then formed through a condensation reaction with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade solvents and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can have different functional groups attached depending on the specific reagents and conditions used .

Activité Biologique

The compound 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic derivative that combines a quinoxaline core with a benzo[d][1,3]dioxole moiety. This unique structural combination is of significant interest due to its potential biological activities, particularly in the fields of anticancer and neuroprotective research. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent findings.

Synthesis

The synthesis of 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. A common approach includes the reaction of 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride with appropriate amines to form the desired quinoxaline derivative. The synthetic route may also involve the use of catalysts and specific reaction conditions to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study demonstrated that thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties exhibited significant cytotoxicity against various cancer cell lines (HepG2, HCT116, MCF7) with IC50 values ranging from 1.54 µM to 4.52 µM. These compounds were shown to induce apoptosis through mechanisms involving EGFR inhibition and modulation of mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of similar compounds. The inhibition of acetylcholinesterase (AChE) is crucial in treating neurodegenerative diseases like Alzheimer’s. Compounds designed with heterocyclic cores have shown promising AChE inhibitory activity, with some derivatives achieving IC50 values as low as 2.7 µM . This suggests that modifications in the structure can enhance bioactivity against neurodegenerative conditions.

Case Study 1: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms of derivatives containing benzo[d][1,3]dioxole revealed that they effectively inhibited cell proliferation in vitro. The study utilized flow cytometry for cell cycle analysis and annexin V-FITC assays to confirm apoptotic induction. The results indicated a significant increase in early and late apoptosis in treated cells compared to controls .

Case Study 2: In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one to various biological targets. These studies suggest strong interactions with active sites of target enzymes involved in cancer progression and neurodegeneration . The computational models provide insights into structural modifications that could enhance efficacy.

Data Table: Biological Activity Summary

Activity Type Target IC50 Value (µM) Mechanism
AnticancerHepG22.38EGFR inhibition, apoptosis
AnticancerHCT1161.54Cell cycle arrest
AnticancerMCF74.52Mitochondrial pathway modulation
NeuroprotectionAcetylcholinesterase2.7Inhibition of enzyme activity

Propriétés

IUPAC Name

4-[2-(1,3-benzodioxol-5-yl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-16-9-19(13-4-2-1-3-12(13)18-16)17(21)8-11-5-6-14-15(7-11)23-10-22-14/h1-7H,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAFVSDJBVICBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.